3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one
Description
3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one is a phthalein derivative structurally related to phenolphthalein. Phthaleins are synthesized via condensation of phthalic anhydride with phenolic compounds, forming lactone-based chromophores . The target compound features diethylamino and ethoxy substituents on the aryl rings, distinguishing it from simpler analogs like phenolphthalein (3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one) .
Properties
CAS No. |
459856-36-1 |
|---|---|
Molecular Formula |
C32H40N2O4 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
3,3-bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C32H40N2O4/c1-7-33(8-2)23-17-19-27(29(21-23)36-11-5)32(26-16-14-13-15-25(26)31(35)38-32)28-20-18-24(34(9-3)10-4)22-30(28)37-12-6/h13-22H,7-12H2,1-6H3 |
InChI Key |
ZWMBQHMCXBDRCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)N(CC)CC)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)-2-ethoxybenzaldehyde with appropriate reagents to form the benzofuran core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may involve disruption of microbial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzofuran-1(3H)-ones, which include pH indicators, color-forming agents, and bioactive molecules. Key analogs are compared below:
Key Differences and Trends
- Solubility: Bulky diethylamino groups may improve solubility in organic solvents, unlike hydroxylated phthaleins, which are more polar .
- pH Sensitivity: PPT and o-cresolphthalein exhibit sharp transitions in basic media due to deprotonation of hydroxyl groups. The target compound’s amino and ethoxy groups might alter its pKa, extending or shifting its useful pH range .
- Applications: While PPT and CVL are commercial pH indicators and imaging agents, the target compound’s niche applications remain understudied. Derivatives with amino groups, however, are explored in photodynamic therapy and molecular switches .
Research Findings
Spectroscopic Properties
- UV-Vis Absorption: Diethylamino groups in the target compound likely induce a bathochromic shift compared to hydroxylated phthaleins, as seen in CVL (λmax ~ 590 nm in acidic conditions) .
- Solvatochromism : Ethoxy groups may enhance solvent-dependent color changes, similar to fluoran derivatives used in thermochromic materials .
Biological Activity
3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one, a compound characterized by its complex molecular structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
- Molecular Formula : C32H40N2O
- Molecular Weight : 516.7 g/mol
- CAS Number : 38880-20-5
The biological activity of 3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit properties such as:
- Antiviral activity
- Antitumor effects
- Neuroprotective properties
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzofuran derivatives. For instance, compounds with similar scaffolds have shown efficacy against viruses such as the yellow fever virus (YFV). A study reported that certain dimeric compounds exhibited an effective concentration (EC50) of approximately 1.9 μM against YFV, suggesting a promising antiviral profile for derivatives like 3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines. The specific mechanisms involve inducing apoptosis and inhibiting cell cycle progression, which are critical for cancer treatment .
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. The mechanism involves modulation of neurotransmitter levels and protection against oxidative stress .
Study 1: Antiviral Efficacy
A study conducted on a series of benzofuran derivatives revealed that those containing diethylamino groups exhibited significant antiviral activity. The researchers found that the presence of these groups enhanced the interaction with viral proteins, leading to reduced viral replication in cell cultures .
Study 2: Antitumor Activity in Cell Lines
In another investigation, 3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one was tested against various cancer cell lines including breast and lung cancer. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating strong antitumor activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
